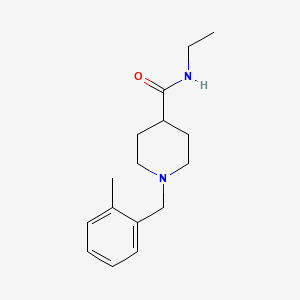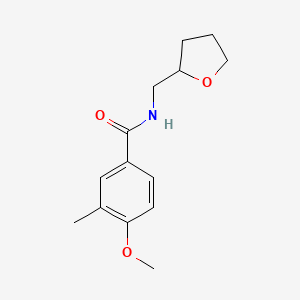![molecular formula C17H18N2O4S B4437147 N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437147.png)
N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide, also known as NSC 750854, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment. In
Mécanisme D'action
N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide 750854 inhibits the activity of tubulin, a protein involved in cell division. By inhibiting tubulin, N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide 750854 disrupts the normal process of cell division and leads to the death of cancer cells. In addition, N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide 750854 has been found to induce the formation of reactive oxygen species, which can further contribute to the death of cancer cells.
Biochemical and Physiological Effects:
N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide 750854 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell division and DNA replication. In addition, it has been found to induce the expression of genes involved in apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide 750854 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. In addition, it has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further study.
However, there are also limitations to using N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide 750854 in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. In addition, it has been found to have cytotoxic effects on normal cells, which can limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide 750854. One area of interest is the development of more effective delivery methods for the compound, such as nanoparticle-based drug delivery systems. In addition, further studies are needed to investigate the potential use of N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide 750854 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, more research is needed to understand the mechanisms underlying the cytotoxic effects of N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide 750854 on normal cells, in order to develop strategies to minimize these effects.
Applications De Recherche Scientifique
N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide 750854 has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3-(methanesulfonamido)-N-(3-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-10-23-16-9-5-7-14(12-16)18-17(20)13-6-4-8-15(11-13)19-24(2,21)22/h3-9,11-12,19H,1,10H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEVBQRAJVBOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4437077.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4437084.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4437100.png)



![N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4437128.png)
![3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437136.png)
![N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437152.png)
![N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437156.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437159.png)
